o,s-Diethyl thiocarbonate
Description
Properties
CAS No. |
3554-12-9 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
ethyl ethylsulfanylformate |
InChI |
InChI=1S/C5H10O2S/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
InChI Key |
HXNHJWLEAMYJJI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)SCC |
Canonical SMILES |
CCOC(=O)SCC |
Synonyms |
O,S-diethyl thiocarbonate |
Origin of Product |
United States |
Scientific Research Applications
Applications in Polymer Chemistry
Polymerization Techniques:
The compound plays a significant role in radical polymerization processes, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The unique reactivity of thiocarbonyl groups allows for selective reactions that can be exploited to create novel polymer architectures.
Case Study:
A study highlighted the use of o,s-Diethyl thiocarbonate as a chain transfer agent in RAFT polymerization, leading to the development of well-defined block copolymers. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers synthesized without such agents .
Agricultural Applications
Fumigants and Soil Treatment:
Stabilized solid thiocarbonates, including this compound, have been investigated for their use as fumigants in agriculture. When applied to soil, they release carbon disulfide upon contact with water, which can help control soil-borne pathogens and pests.
| Application | Mechanism | Benefits |
|---|---|---|
| Soil Fumigation | Release of carbon disulfide | Effective against soil-borne pathogens |
| Crop Protection | Antimicrobial properties | Reduces crop loss due to diseases |
Research Findings:
Research indicates that stabilized formulations of this compound exhibit improved stability and efficacy as soil fumigants compared to traditional methods that require organic solvents .
Medicinal Chemistry
Antimicrobial Properties:
The compound has shown potential as an antimicrobial agent. Its ability to form stable complexes with transition metals enhances its bioactivity against various pathogens.
Case Study:
In a study exploring the antimicrobial efficacy of dithiocarbamate derivatives, it was found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiocarbonates
Structural Analogues and Substituted Derivatives
Thiocarbonates vary in substituent groups and sulfur/oxygen positioning. Key analogues include:
Key Differences :
- Linkage Type : this compound contains an O-C(=S)-S group, while dithiocarbonates (e.g., O,S-Diethyl dithiocarbonate) feature S-C(=S)-S, enhancing sulfur content and altering reactivity .
- Substituent Effects : Aromatic substituents (e.g., in S,S'-Bis-(4-chlorophenyl) dithiocarbonate) increase steric hindrance and electronic effects compared to aliphatic ethyl groups .
Chemical Reactivity and Stability
Aminolysis Reactions
- O-Ethyl S-(4-nitrophenyl) thiocarbonate (compound 1 in ) undergoes stepwise aminolysis via a zwitterionic tetrahedral intermediate, whereas other thiocarbonates (e.g., compound 2) exhibit concerted mechanisms due to higher reactivity .
Polymerization Behavior
- This compound derivatives (e.g., cyclic thiocarbonate monomers) polymerize via regioselective ring-opening polymerization (ROP). The resulting polythiocarbonates show a single thiocarbonate environment in ¹³C NMR (δC ≈165 ppm), distinct from polyxanthates (C(S)S₂ linkages) and polycarbonates (C(O)O₂ linkages) .
- Thermal Stability : Thiocarbonate-terminated polymers (e.g., RAFT polymerization products) are prone to degradation, prompting research into sulfur-free RAFT agents for improved stability .
Spectroscopic Characteristics
- NMR Shifts :
- IR Spectroscopy :
- Dimethyl thiocarbonate lacks strong absorption bands in the 1200–1300 cm⁻¹ region, unlike carboxyl-containing thiocarbonates (e.g., thiocarbonate SCH₂COOH derivatives), which exhibit peaks near 1208 cm⁻¹ .
Q & A
Q. What are the common synthetic routes for o,s-Diethyl thiocarbonate, and how can their efficiency be evaluated?
To synthesize o,s-Diethyl thiocarbonate, researchers typically employ nucleophilic substitution reactions between ethyl thiols and chlorocarbonates or oxidative coupling of ethyl mercaptans with carbon disulfide. Methodologically, the efficiency of these routes is assessed by:
- Yield optimization : Varying reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and monitoring yields via gravimetric analysis or GC-MS .
- Purity validation : Using NMR to confirm the absence of byproducts, particularly focusing on the thiocarbonate carbonyl signal at δC ≈ 165 ppm .
- Kinetic studies : Comparing reaction rates under different conditions using time-resolved FT-IR spectroscopy to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Key techniques include:
- NMR : The thiocarbonate carbonyl (C=O/S) resonates at δC ≈ 165 ppm, distinct from trithiocarbonates (δC ≈ 195 ppm). Ethyl group signals appear at δC 14–22 ppm (CH) and 35–45 ppm (CH) .
- IR spectroscopy : Strong absorption bands at 1250–1150 cm (C=S stretch) and 1700–1650 cm (C=O/S stretch) confirm functional groups .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 150 (for CHOS) and fragmentation patterns validate structural integrity .
Q. What are the critical considerations for ensuring the stability of this compound during storage and experimental handling?
- Moisture control : Store under inert atmospheres (N/Ar) in sealed containers to prevent hydrolysis, which generates toxic HS .
- Temperature regulation : Avoid prolonged exposure to >40°C, as thermal degradation leads to disulfide byproducts. Monitor stability via periodic NMR or TLC .
- Light sensitivity : Use amber glassware to minimize photolytic decomposition, particularly in solvent systems like THF or DCM .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?
Methodologies include:
- DFT calculations : Optimize molecular geometries using B3LYP/6-311+G(d,p) basis sets and compare predicted chemical shifts with experimental data. Discrepancies >5 ppm may indicate unaccounted solvent effects or conformational dynamics .
- Solvent modeling : Incorporate explicit solvent molecules (e.g., chloroform-d) in simulations to improve shift accuracy .
- Dynamic NMR (DNMR) : Analyze temperature-dependent line broadening to detect rotational barriers or tautomerism in derivatives .
Q. What strategies are recommended for analyzing the environmental degradation products of this compound in aqueous systems?
- Degradation pathway mapping : Use LC-MS/MS to identify intermediates (e.g., ethyl sulfonic acids, CO) in pH-varied aqueous solutions. Isotopic labeling (-HO) can trace oxygen incorporation .
- Ecotoxicology assays : Combine zebrafish embryo toxicity tests with degradation kinetics to correlate metabolite formation with bioactivity changes .
- Quantum mechanical modeling : Predict hydrolysis mechanisms (e.g., nucleophilic attack by OH) using transition state theory to validate experimental half-lives .
Q. How does the regioselectivity of thiocarbonate ring-opening polymerization (ROP) affect the thermal properties of resulting polymers?
- Mechanistic studies : Use NMR to monitor regioselectivity in ROP. For example, acyl–sulfur cleavage in o,s-Diethyl thiocarbonate derivatives produces regioregular polymers with alternating C(O)SO linkages, enhancing thermal stability (T > 120°C) .
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (T) of polymers with varying backbone regularity. Irregular TH/HH linkages reduce T by 20–30°C due to weaker intermolecular forces .
- Kinetic control : Adjust initiator nucleophilicity (e.g., using DBU vs. TBD catalysts) to favor specific cleavage pathways and optimize polymer crystallinity .
Q. What advanced statistical methods are suitable for analyzing contradictory data in thiocarbonate reactivity studies?
- Multivariate analysis : Apply principal component analysis (PCA) to datasets combining reaction yields, spectroscopic data, and computational parameters to identify outlier conditions .
- Bayesian inference : Model reaction outcomes probabilistically to quantify uncertainty in competing mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
- Error-weighted regression : Weight data points by measurement precision (e.g., NMR integration errors) to improve Arrhenius plot accuracy for activation energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
